molecular formula C46H54FN7O9 B10821845 N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

カタログ番号 B10821845
分子量: 868.0 g/mol
InChIキー: WMBSSRAFHKGIRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

d9A-2 is a potent degrader belonging to the class of proteolysis-targeting chimeras (PROTACs)This compound has shown significant potential in impairing pH homeostasis and inducing cytotoxicity in various cancer cell lines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of d9A-2 involves the conjugation of a ligand that binds to SLC9A1 with a phthalimide-based cereblon (CRBN) binder. The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, coupling reactions, and purification processes. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of d9A-2 would likely involve large-scale organic synthesis techniques, including automated synthesis and high-throughput purification methods. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical production .

化学反応の分析

Types of Reactions: d9A-2 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is centered around its ability to induce the degradation of target proteins .

Common Reagents and Conditions: The degradation process involves the use of d9A-2 in conjunction with cellular machinery, including ubiquitin ligases and proteasomes. The conditions required for these reactions are physiological, typically occurring within the cellular environment at body temperature and neutral pH .

Major Products Formed: The primary product of the reactions involving d9A-2 is the degraded form of the target protein, SLC9A1. This degradation leads to impaired pH homeostasis and cytotoxic effects in cancer cells .

科学的研究の応用

d9A-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tool for studying protein degradation mechanisms and the ubiquitin-proteasome system. In biology, it is used to investigate the role of SLC9A1 in cellular processes and pH regulation. In medicine, d9A-2 shows promise as a potential therapeutic agent for targeting cancer cells by inducing the degradation of essential proteins. In industry, it can be utilized in the development of new PROTAC-based therapies and drug discovery research .

作用機序

d9A-2 exerts its effects through a mechanism known as targeted protein degradation. It functions by binding to SLC9A1 and recruiting the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of SLC9A1, marking it for degradation by the proteasome. The degradation of SLC9A1 disrupts pH homeostasis within the cell, leading to cytotoxicity and cell death in cancer cells .

類似化合物との比較

Similar Compounds: Similar compounds to d9A-2 include other PROTACs that target different proteins for degradation. Some examples are ARV-110, which targets androgen receptor, and ARV-471, which targets estrogen receptor. These compounds share the common mechanism of inducing protein degradation through the ubiquitin-proteasome system .

Uniqueness of d9A-2: What sets d9A-2 apart from other PROTACs is its specific targeting of SLC9A1 and its ability to impair pH homeostasis. This unique mechanism makes it particularly effective in inducing cytotoxicity in cancer cells that rely on SLC9A1 for survival .

特性

分子式

C46H54FN7O9

分子量

868.0 g/mol

IUPAC名

N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(4-fluoro-3-methylphenyl)-3-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]benzamide

InChI

InChI=1S/C46H54FN7O9/c1-29-26-32(7-9-36(29)47)34-8-6-33(27-39(34)53-16-12-31(13-17-53)42-30(2)50-28-51-42)43(56)49-15-19-61-21-23-63-25-24-62-22-20-60-18-14-48-37-5-3-4-35-41(37)46(59)54(45(35)58)38-10-11-40(55)52-44(38)57/h3-9,26-28,31,38,48H,10-25H2,1-2H3,(H,49,56)(H,50,51)(H,52,55,57)

InChIキー

WMBSSRAFHKGIRA-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)NCCOCCOCCOCCOCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6CCC(CC6)C7=C(NC=N7)C)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。